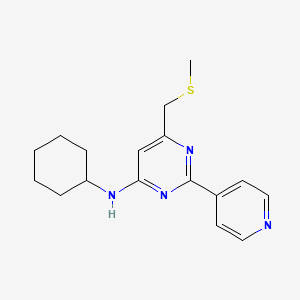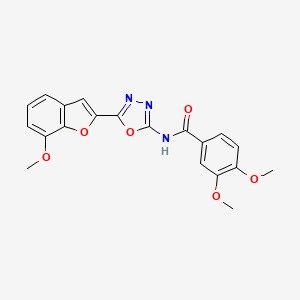
6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of nicotinic acetylcholine receptor agonist and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds :
- This compound is used in the synthesis of heterocyclic compounds like isoxazolines and isoxazoles, which are important in organic chemistry and medicinal chemistry. Isoxazoline or isoxazole derivatives have been synthesized using 1,3-dipolar cycloaddition reactions involving nitrile oxides, offering a route to diverse chemical structures with potential biological activity (Balalas et al., 2015).
Novel Synthesis Methods :
- Research has explored microwave-assisted synthesis methods involving nicotinonitrile, providing efficient and rapid synthesis of complex molecules. Such advancements in synthetic methods can significantly impact the production of pharmaceuticals and other fine chemicals (Mekky & Sanad, 2022).
Biological and Pharmacological Applications
Antimicrobial Activity :
- Compounds synthesized using this chemical have shown significant biological activity against various microorganisms, indicating potential applications in developing new antimicrobial agents. For instance, novel thiazolo derivatives have exhibited good antimicrobial activity (Suresh, Lavanya, & Rao, 2016).
Cancer Research :
- Certain derivatives have demonstrated anti-lung cancer activity, suggesting potential applications in cancer treatment. The exploration of new compounds with anticancer properties is vital for developing more effective and targeted therapies (Hammam et al., 2005).
Herbicidal and Pesticidal Activity :
- Research has been conducted on the herbicidal activity of aryl-formyl piperidinone derivatives, indicating potential agricultural applications in controlling weeds and pests (Fu et al., 2021).
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction
Biochemical Pathways
Piperidine derivatives have been found to exhibit various pharmacological activities .
properties
IUPAC Name |
6-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-17-5-4-15(11-18(17)26-2)20(24)23-9-7-16(8-10-23)27-19-6-3-14(12-21)13-22-19/h3-6,11,13,16H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIVUMNFDSCLLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)
![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2397936.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2397938.png)
![N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397939.png)
![4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2397941.png)




![[3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate](/img/structure/B2397948.png)
![N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzenesulfonamide](/img/structure/B2397950.png)